S-Adenosyl-DL-methionine

Übersicht

Beschreibung

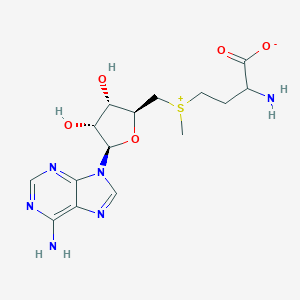

S-Adenosyl-L-methionine (SAMe) is a chemical that is found naturally in the body. It’s made in the body from methionine, an amino acid found in foods . SAMe is sold in the United States as a dietary supplement . It has been found to regulate key functions in living cells . Abnormal levels of SAMe in the body have been reported in liver diseases and depression .

Synthesis Analysis

SAMe is synthesized in vivo from adenosine triphosphate (ATP) and L-methionine by methionine adenosyltransferase (MAT) . An engineered variant of the MAT from Escherichia coli was investigated for its potential use in the enzymatic synthesis of SAMe due to its significantly decreased product inhibition .Molecular Structure Analysis

S-Adenosyl methionine consists of the adenosyl group attached to the sulfur of methionine, providing it with a positive charge . It is synthesized from ATP and methionine by S-Adenosylmethionine synthetase enzyme .Chemical Reactions Analysis

SAMe is a common cosubstrate involved in methyl group transfers, transsulfuration, and aminopropylation . More than 40 methyl transfers from SAMe are known, to various substrates such as nucleic acids, proteins, lipids and secondary metabolites .Physical And Chemical Properties Analysis

SAMe has a molar mass of 398.44 g·mol−1 . It is a naturally occurring trialkyl sulfonium molecule .Wissenschaftliche Forschungsanwendungen

Biochemical Reactions

SAM participates in almost all biological transmethylation, transsulfurization, and transaminopropyl reactions . It is an essential metabolite in all living cells and plays an important role in cellular functions such as methylation, sulfuration, and polyamine synthesis .

Industrial Production

SAM is produced mainly through microbial fermentation due to its high accumulation and no requirement of the expensive ATP . The production of SAM has drawn increasing attention due to its versatile and important physiological functions .

Strain Improvement

Efforts have been made to improve SAM production in Saccharomyces cerevisiae through strain improvement by mutagenesis . This has led to the development of strains with higher SAM synthetase activity and increased SAM yield .

Chemoenzymatic Synthesis

SAM analogs are increasingly applied to the methyltransferase (MT) catalyzed modification of biomolecules including proteins, nucleic acids, and small molecules . This technique offers an attractive alternative to chemical synthesis and can be applied in situ to overcome stability and activity issues .

Treatment of Depression

SAMe is said to be effective for the treatment of depression . It has been successfully used in human therapy for various disorders .

Treatment of Osteoarthritis

SAMe has been shown to be effective in the treatment of osteoarthritis . It provides an efficient and low-cost method of producing SAM for industrial application .

Treatment of Cholestasis and Liver Disorders

SAMe is also used in the treatment of cholestasis and liver disorders . It plays an important role in some physiological regulation .

Platelet Inhibition

Mechanistically, SAMe has been shown to be a platelet inhibitor . This highlights its potential in the medical field .

Wirkmechanismus

Target of Action

S-Adenosyl-DL-methionine (SAMe) is a naturally occurring molecule that plays a crucial role in various biochemical reactions in the human body . It primarily targets enzymes involved in methylation processes, serving as the main endogenous methyl donor .

Mode of Action

SAMe’s mode of action is primarily through its role as a methyl donor . It is synthesized from adenosine triphosphate (ATP) and methionine by methionine adenosyltransferase . In this process, SAMe donates a methyl group in a process called transmethylation . After donating the methyl group, SAMe is converted into S-adenosyl-L-homocysteine .

Biochemical Pathways

SAMe is linked to four key metabolic pathways: transmethylation, transsulphuration, polyamine synthesis, and 5′-deoxyadenosyl 5′-radical–mediated biochemical transformations . As the primary methyl donor, SAMe facilitates the transfer of methyl groups, which is essential for the proper functioning of numerous physiological processes .

Pharmacokinetics

The pharmacokinetic properties of SAMe have been studied extensively. A novel oral formulation of SAMe (MSI-195) has been developed, which has shown significantly better pharmacokinetic parameters compared to other commercial products . The relative bioavailability of MSI-195 was approximately 2.8-fold higher than a commercial product tested . There was a significant food effect for msi-195, with a delayed time to maximum absorption and reduced area under the curve under fed conditions .

Result of Action

The molecular and cellular effects of SAMe’s action are diverse due to its involvement in various biochemical reactions. SAMe has been used in the treatment of depression, liver disorders, fibromyalgia, and osteoarthritis . It has also been introduced into the United States market as a dietary supplement for the support of bone and joint health, as well as mood and emotional well-being .

Action Environment

The action, efficacy, and stability of SAMe can be influenced by various environmental factors. For instance, the presence of food can significantly affect the pharmacokinetic profile of SAMe . Moreover, the biological versatility of SAM parallels the chemistry of sulfonium compounds used in organic synthesis . This suggests that subtle differences in the active sites of enzymes can catalyze distinct transformations, indicating the influence of the biochemical environment on SAMe’s action .

Eigenschaften

IUPAC Name |

2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7?,8-,10-,11-,14-,27?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFKEPWMEQBLKI-YDBXVIPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[S+](CCC(C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169160 | |

| Record name | S-Adenosyl-DL-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Adenosyl-DL-methionine | |

CAS RN |

17176-17-9 | |

| Record name | Ademetionine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017176179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Adenosyl-DL-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does S-adenosylmethionine interact with 1-aminocyclopropane-1-carboxylate synthase, and what are the stereochemical implications of this interaction?

A1: The research paper by [] investigates the stereochemical course of the reaction catalyzed by 1-aminocyclopropane-1-carboxylate synthase, a pyridoxal phosphate-dependent enzyme. This enzyme utilizes S-adenosylmethionine as a substrate to produce 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor of the plant hormone ethylene.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

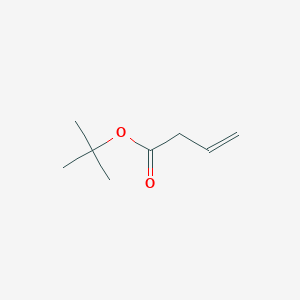

![[(5S)-6-amino-5-[[(2R)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-6-oxohexyl]azanium](/img/structure/B103983.png)